molecular formula C9H10F3NO2 B8250965 2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline

2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B8250965
M. Wt: 221.18 g/mol
InChI Key: RGUUSZVZERWRIV-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group at the second position and a trifluoroethoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-methoxyaniline with 2,2,2-trifluoroethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline exerts its effects involves interactions with specific molecular targets. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    2-Methoxy-5-(2,2,2-trifluoroethoxy)methyl]aniline: Similar structure with a methyl group attached to the trifluoroethoxy group.

Uniqueness

2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both methoxy and trifluoroethoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-5-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-14-8-3-2-6(4-7(8)13)15-5-9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUUSZVZERWRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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